2-Chloro-6-fluorothiazolo[4,5-b]pyridine
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Overview
Description
2-Chloro-6-fluorothiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluorothiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2-chloropyridine with a fluorinated thiazole precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorothiazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The thiazole and pyridine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used to replace the chlorine or fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazolo[4,5-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its anticancer properties and as a potential histamine H3 receptor antagonist.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluorothiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For example, as a histamine H3 receptor antagonist, the compound binds to the receptor and inhibits its activity, which can modulate neurotransmitter release in the brain. Additionally, its anticancer properties may be attributed to its ability to interfere with cell proliferation pathways .
Comparison with Similar Compounds
2-Chloro-6-fluorothiazolo[4,5-b]pyridine can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:
- 2-Chloro-6-methylthiazolo[4,5-b]pyridine
- 2-Fluoro-6-methylthiazolo[4,5-b]pyridine
- 2-Bromo-6-fluorothiazolo[4,5-b]pyridine
These compounds share a similar core structure but differ in the substituents attached to the thiazole and pyridine rings. The presence of different substituents can significantly influence their chemical properties and biological activities. For instance, the fluorine atom in this compound may enhance its lipophilicity and membrane permeability compared to its non-fluorinated analogs .
Properties
CAS No. |
1190927-28-6 |
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Molecular Formula |
C6H2ClFN2S |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-chloro-6-fluoro-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H2ClFN2S/c7-6-10-5-4(11-6)1-3(8)2-9-5/h1-2H |
InChI Key |
OPBVPNQFSSSHHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)Cl)F |
Origin of Product |
United States |
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